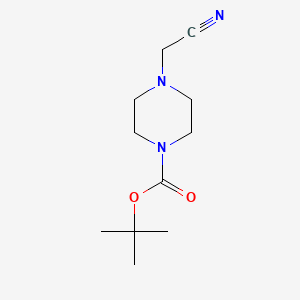

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUKCGDZZNLDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620344 | |

| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77290-31-4 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77290-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (CAS 77290-31-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physical Properties

This compound is a monosubstituted piperazine derivative. The presence of a Boc-protecting group on one nitrogen atom allows for selective functionalization of the other. The cyanomethyl group provides a versatile handle for further chemical modifications.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 77290-31-4 |

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC#N |

| InChI Key | OJUKCGDZZNLDPC-UHFFFAOYSA-N |

| Appearance | Solid (predicted) |

| Storage | Store in a cool, dry place. Keep container tightly sealed. |

Synthesis and Purification

The primary synthetic route to this compound is the N-alkylation of tert-butyl piperazine-1-carboxylate with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a mild base to neutralize the resulting hydrohalic acid.

Representative Experimental Protocol for Synthesis

The following is a representative experimental protocol based on general procedures for similar N-alkylation reactions.

Materials:

-

tert-Butyl piperazine-1-carboxylate

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

To this stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Logical Workflow for Synthesis and Purification

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (two sets of multiplets, ~2.4-2.6 ppm and ~3.4-3.6 ppm, 4H each), and the cyanomethyl protons (~3.3 ppm, singlet, 2H). |

| ¹³C NMR | Resonances for the tert-butyl carbons (quaternary and methyls), the four distinct piperazine ring carbons, the cyanomethyl carbon, the nitrile carbon, and the carbonyl carbon of the Boc group. |

| IR | Characteristic absorption bands for the C≡N stretch (~2240 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches. |

| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 226.16. |

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three main functional groups: the Boc-protected amine, the tertiary amine of the piperazine ring, and the cyanomethyl group.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group can be readily removed under acidic conditions to liberate the secondary amine. This is a crucial step in the synthesis of more complex molecules where further functionalization of this nitrogen is required.

Representative Experimental Protocol for Boc Deprotection:

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TFA):

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 2-(piperazin-1-yl)acetonitrile.

Role as a PROTAC Linker

This compound is a valuable building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperazine moiety in this compound often forms part of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.

PROTAC-Mediated Protein Degradation Pathway

Experimental Workflow for PROTAC Development

The development of a PROTAC using linkers derived from this compound typically follows a structured workflow.

Safety Information

Table 3: Hazard Identification

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its utility as a component of PROTAC linkers underscores its importance in the development of novel therapeutics that function through targeted protein degradation. This guide provides essential technical information to aid researchers in the synthesis, handling, and application of this important chemical compound.

References

In-Depth Technical Guide: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known characteristics. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties of organic compounds. Furthermore, a conceptual workflow for the synthesis and application of a PROTAC incorporating this linker is presented.

Core Physical Properties

This compound is a bifunctional molecule utilized as a linker in the synthesis of PROTACs.[1][2] Its chemical structure consists of a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and a cyanomethyl group at the other. This arrangement provides a reactive handle for conjugation while maintaining stability during synthetic procedures.

| Property | Value | Source |

| CAS Number | 77290-31-4 | [3][4] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [3][4] |

| Molecular Weight | 225.29 g/mol | [3][4] |

| Appearance | Solid (predicted to be white or off-white) | [5] |

| Boiling Point | 361.1 ± 17.0 °C (Predicted) | [6] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 7.70 ± 0.40 (Predicted) | [6] |

| Solubility | Poor solubility in water. Soluble in some organic solvents like dichloromethane and ethyl acetate. | [5] |

Note: Much of the available data on the physical properties of this compound are predicted. Experimental verification is crucial for precise applications.

Experimental Protocols

The following are generalized, standard laboratory procedures for determining the physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Principle: The temperature range over which a solid substance transitions to a liquid is measured. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the compound is finely powdered using a mortar and pestle.[8]

-

Pack a small amount of the powdered compound into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the compound.[8][9]

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic.[10]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Apparatus:

-

Small test tube[12]

-

Capillary tube (sealed at one end)[13]

-

Thermometer[12]

-

Heating source (e.g., Bunsen burner or oil bath)[13]

Procedure (Thiele Tube Method):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the sample.[11]

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

-

Heat the side arm of the Thiele tube gently.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11]

Solubility Determination

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Principle: The solubility of a substance is determined by observing its dissolution in a series of solvents of varying polarities.

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane).

-

Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period.[14]

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid has dissolved, the compound is soluble in that solvent at that concentration. If not, it can be classified as sparingly soluble or insoluble.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).

Role in PROTAC Development

This compound serves as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[16] The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC.[16]

Conceptual PROTAC Synthesis and Mechanism of Action Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a linker like this compound and its subsequent mechanism of action.

General Protocol for PROTAC Synthesis using a Pre-made Linker

This protocol outlines a general two-step amide coupling strategy.

Step 1: Coupling of Ligand 1 to the Linker

-

Under an inert atmosphere, dissolve the first ligand (containing a suitable functional group, e.g., an amine) and the linker in an anhydrous solvent (e.g., DMF).

-

Add a coupling agent (e.g., HATU or EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature for several hours, monitoring its progress by LC-MS.

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the intermediate conjugate by column chromatography.

Step 2: Deprotection and Coupling of Ligand 2

-

If necessary, deprotect the other end of the linker (e.g., remove the Boc group with an acid like TFA).

-

Couple the second ligand (containing a complementary functional group, e.g., a carboxylic acid) to the deprotected linker-ligand 1 conjugate using a similar amide coupling procedure as in Step 1.

-

Purify the final PROTAC molecule using preparative HPLC to achieve high purity.[17]

Signaling Pathways

As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. Its significance lies in its incorporation into PROTACs, which can be designed to target and degrade specific proteins involved in various signaling cascades implicated in diseases such as cancer. For instance, a PROTAC could be synthesized to target a specific kinase in a cancer-related pathway, leading to its degradation and the subsequent downregulation of that pathway. The specific signaling pathway affected is therefore dependent on the protein of interest targeted by the final PROTAC molecule.

The general mechanism of PROTAC-mediated protein degradation is depicted in the following diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 77290-31-4 [smolecule.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Tert-Butyl (R)-3-(Cyanomethyl)Piperazine-1-Carboxylate Supplier & Manufacturer in China | Quality Chemical Sourcing, Specifications, Price & Safety Data [chemheterocycles.com]

- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 17. benchchem.com [benchchem.com]

In-Depth Technical Guide: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a representative synthetic protocol, and explores its application in targeted protein degradation. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a piperazine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a cyanomethyl moiety. This strategic combination of functional groups makes it a valuable bifunctional linker component in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 225.29 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [1][2] |

| CAS Number | 77290-31-4 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC#N | [1] |

| Appearance | Off-white to white solid | |

| Solubility | Soluble in organic solvents such as DCM, Chloroform, and Ethyl Acetate. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of a haloacetonitrile with tert-butyl piperazine-1-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (ACN) or other suitable solvent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

To this stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Application in PROTACs

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperazine moiety of this compound can be deprotected (removal of the Boc group) to reveal a secondary amine, which can then be coupled to a ligand for an E3 ligase (e.g., ligands for VHL or Cereblon). The cyanomethyl group can be chemically modified, for example, by reduction to an amine or hydrolysis to a carboxylic acid, to provide a handle for attaching a ligand that binds to the protein of interest.

Role in the PROTAC Mechanism

Caption: The general mechanism of action for a PROTAC, highlighting the role of the linker.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds suggest that it should be handled with care.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers in drug discovery and medicinal chemistry. Its bifunctional nature makes it an ideal component for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTACs. A thorough understanding of its properties, synthesis, and applications, coupled with appropriate safety precautions, will facilitate its effective use in the development of novel therapeutics.

References

An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate: Structure, Synthesis, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its critical role as a linker in the rapidly advancing field of targeted protein degradation. Particular emphasis is placed on its application in hijacking the ubiquitin-proteasome system to induce the degradation of specific protein targets.

Introduction

This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a cyanomethyl group. This specific arrangement of functional groups makes it an invaluable tool in medicinal chemistry, particularly in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC, for which this compound is a precursor, plays a crucial role in determining the efficacy and selectivity of the final degrader molecule.[6]

Chemical Structure and Properties

The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 77290-31-4 |

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 225.29 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC#N |

| InChI Key | OJUKCGDZZNLDPC-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Below is a 2D chemical structure diagram generated using the DOT language.

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of tert-butyl piperazine-1-carboxylate (also known as N-Boc-piperazine) with a suitable two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile.

General Experimental Protocol: N-Alkylation

This protocol is a representative method for the synthesis of this compound.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

Chloroacetonitrile (1.0-1.2 eq)

-

Potassium carbonate (or another suitable inorganic base, 2-3 eq)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Dichloromethane (for workup)

-

Water (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate in acetonitrile, add potassium carbonate.

-

To this stirred suspension, add chloroacetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a pure solid.

Quantitative Data: While specific yields can vary depending on the scale and precise reaction conditions, this method is generally expected to provide the product in good to excellent yields.

Role in PROTAC Technology

This compound serves as a versatile linker precursor in the modular synthesis of PROTACs. The cyanomethyl group can be readily converted to other functional groups, such as a carboxylic acid or an amine, which can then be coupled to a ligand for an E3 ubiquitin ligase or a target protein. The piperazine ring itself provides a rigid and synthetically tractable scaffold that can influence the physicochemical properties and degradation efficacy of the resulting PROTAC.[6]

The overall mechanism of action for a PROTAC is depicted in the following workflow diagram.

The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular process responsible for the degradation of most intracellular proteins.[1][4] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[2]

The key steps in the UPS pathway are:

-

Activation: An E1 ubiquitin-activating enzyme activates ubiquitin in an ATP-dependent manner.[2]

-

Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.[2]

-

Ligation: An E3 ubiquitin ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.[2]

-

Polyubiquitination: The repetition of the ligation step leads to the formation of a polyubiquitin chain on the target protein.

-

Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.

PROTACs effectively hijack this natural process by bringing a target protein into close proximity with an E3 ligase, thereby inducing its degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its straightforward synthesis and the synthetic handles it provides make it an important tool for researchers and drug developers in the field of targeted protein degradation. A thorough understanding of its properties and its role within the context of the ubiquitin-proteasome system is essential for the rational design of novel and effective protein-degrading therapeutics.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted protein degradation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (C11H19N3O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in the targeted degradation of high-value therapeutic targets such as Bruton's Tyrosine Kinase (BTK) and the oncogenic KRAS G12C mutant.

Core Chemical and Physical Properties

This compound is a piperazine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a cyanomethyl moiety. The Boc group provides a stable, yet readily cleavable, protecting group for one of the piperazine nitrogens, while the cyanomethyl group offers a versatile handle for chemical modification. Its primary application is as a linker component in the synthesis of PROTACs.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H19N3O2 | [3] |

| Molecular Weight | 225.29 g/mol | [3] |

| CAS Number | 77290-31-4 | [3] |

| Appearance | Solid | [1] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous compounds.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

2-Chloroacetonitrile (or 2-bromoacetonitrile)

-

Potassium carbonate (or another suitable base like triethylamine)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

-

To this stirred suspension, add 2-chloroacetonitrile (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (multiplets in the range of 2.4-3.6 ppm, 8H), and the cyanomethyl protons (~3.5 ppm, singlet, 2H). |

| ¹³C NMR (CDCl₃) | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), piperazine ring carbons (~45-55 ppm), the cyanomethyl carbon (~40 ppm), the nitrile carbon (~117 ppm), and the carbonyl carbon (~154 ppm). |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z 226.1550. |

Application in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. The cyanomethyl group can be reduced to an amine, which can then be coupled to a ligand for a target protein or an E3 ligase. The Boc-protected nitrogen of the piperazine can be deprotected to reveal a secondary amine for coupling to the other ligand. The piperazine ring itself can enhance the solubility and rigidity of the linker.[4]

General Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a piperazine-based linker derived from this compound.

References

In-Depth Technical Guide to 1-Boc-4-(cyanomethyl)piperazine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(cyanomethyl)piperazine, also known as tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a piperazine scaffold mono-protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a cyanomethyl moiety, makes it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.

Core Information and Chemical Properties

1-Boc-4-(cyanomethyl)piperazine is a stable, solid organic compound under standard conditions. The Boc protecting group allows for selective reactions at the secondary amine of the piperazine ring, while the cyanomethyl group can be further modified, making it a bifunctional reagent in multi-step syntheses.

Table 1: Chemical Identifiers and Properties of 1-Boc-4-(cyanomethyl)piperazine

| Property | Value | Reference |

| CAS Number | 77290-31-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [1][2][3] |

| Molecular Weight | 225.29 g/mol | [1][2][3] |

| IUPAC Name | This compound | [4] |

| SMILES | O=C(N1CCN(CC#N)CC1)OC(C)(C)C | [2][3] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Experimental Protocols

The synthesis of 1-Boc-4-(cyanomethyl)piperazine is typically achieved through the nucleophilic substitution of a haloacetonitrile, such as chloroacetonitrile, by 1-Boc-piperazine. The Boc-protected piperazine provides a free secondary amine for selective alkylation.

Synthesis of 1-Boc-piperazine (Precursor)

The precursor, 1-Boc-piperazine, can be synthesized by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[5][6] Careful control of stoichiometry is crucial to favor the formation of the mono-protected product over the di-protected byproduct.[5]

Synthesis of 1-Boc-4-(cyanomethyl)piperazine

This protocol describes the N-alkylation of 1-Boc-piperazine with chloroacetonitrile.

Reaction Scheme:

Materials:

-

1-Boc-piperazine

-

Chloroacetonitrile[7]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (or another suitable polar aprotic solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

-

Add chloroacetonitrile (1.1-1.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(cyanomethyl)piperazine.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Spectroscopic Data (Predicted)

1H NMR (CDCl₃, 400 MHz):

-

δ 3.55-3.45 (m, 4H, -N(Boc)-CH₂-)

-

δ 3.40 (s, 2H, -N-CH₂-CN)

-

δ 2.60-2.50 (m, 4H, -N-CH₂-CH₂-N(Boc)-)

-

δ 1.46 (s, 9H, -C(CH₃)₃)

13C NMR (CDCl₃, 101 MHz):

-

δ 154.7 (C=O, Boc)

-

δ 117.5 (CN)

-

δ 80.0 (C(CH₃)₃)

-

δ 52.5 (piperazine carbons adjacent to N-cyanomethyl)

-

δ 48.0 (piperazine carbons adjacent to N-Boc)

-

δ 44.0 (-CH₂-CN)

-

δ 28.4 (-C(CH₃)₃)

IR (KBr, cm-1):

-

~2975, 2850 (C-H stretching)

-

~2250 (C≡N stretching, characteristic for nitrile)

-

~1690 (C=O stretching, Boc carbonyl)

-

~1420, 1240, 1170 (C-N and C-O stretching)

Applications in Drug Discovery and Development

The primary and most significant application of 1-Boc-4-(cyanomethyl)piperazine in modern drug discovery is as a versatile linker component in the synthesis of PROTACs.[1]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two ligands.[8]

The piperazine moiety within the linker can enhance the solubility and rigidity of the PROTAC molecule.[9] The cyanomethyl group of 1-Boc-4-(cyanomethyl)piperazine can be readily hydrolyzed to a carboxylic acid, which can then be coupled to other components of the PROTAC, or it can be reduced to an amine for further functionalization. This chemical versatility makes it a valuable building block for constructing PROTAC libraries with diverse linker lengths and compositions.

Signaling Pathways

The signaling pathways impacted by PROTACs synthesized using 1-Boc-4-(cyanomethyl)piperazine are determined by the specificity of the target protein ligand incorporated into the PROTAC. By degrading a specific protein, the PROTAC can modulate any signaling pathway in which that protein is involved. For example, if the target protein is a kinase involved in a cancer-related signaling cascade, its degradation will inhibit that pathway.

Safety and Handling

As with all laboratory chemicals, 1-Boc-4-(cyanomethyl)piperazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Boc-4-(cyanomethyl)piperazine is a strategically important building block for medicinal chemists and drug discovery scientists. Its utility as a precursor for PROTAC linkers underscores its relevance in the development of next-generation therapeutics based on targeted protein degradation. The synthetic accessibility and chemical versatility of this compound ensure its continued application in the design and synthesis of novel, biologically active molecules.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. molscanner.com [molscanner.com]

- 4. Buy this compound | 77290-31-4 [smolecule.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a pivotal bifunctional molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structure, incorporating a piperazine ring, a protected amine (Boc group), and a reactive cyanomethyl group, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[2][4][5] This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of this compound.

Chemical and Physical Properties

While specific experimentally determined physical properties for this compound are not widely reported in publicly available literature, its general characteristics can be inferred from its structure and data on related compounds. It is a chemical intermediate available from various commercial suppliers.[6]

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 77290-31-4 | [1][6] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [1][6] |

| Molecular Weight | 225.29 g/mol | [1][6] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). | Inferred from synthesis protocols of related compounds |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the piperazine ring protons (multiplets, ~2.4-3.5 ppm), and the cyanomethyl protons (singlet, ~3.3 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm for methyls, ~80 ppm for the quaternary carbon), the piperazine ring carbons (~45-55 ppm), the carbonyl carbon (~155 ppm), and the cyanomethyl carbon and nitrile carbon (~117 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (~2250 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches (~2800-3000 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at approximately m/z 226.155. |

Synthesis and Reactivity

The synthesis of this compound typically involves the N-alkylation of tert-butyl piperazine-1-carboxylate with a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-butyl piperazine-1-carboxylate

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents).

-

To this stirred suspension, add chloroacetonitrile or bromoacetonitrile (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity

The key reactive sites of this compound are the Boc-protected amine and the cyanomethyl group. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine of the piperazine ring. This free amine can then be coupled with a variety of substrates, such as carboxylic acids, to form amides. The nitrile group of the cyanomethyl moiety can undergo various chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding its synthetic utility.

Applications in Drug Discovery

The primary application of this compound is as a linker in the construction of PROTACs.[1][2][3] The piperazine core provides a rigid and synthetically versatile scaffold, while the cyanomethyl group, after deprotection of the Boc group and subsequent chemical modifications, can be attached to a ligand for a target protein of interest.

Role in PROTAC Synthesis

The synthesis of a PROTAC using this linker typically follows a convergent approach. The deprotected piperazine nitrogen is coupled to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). The cyanomethyl group can be elaborated to connect to a ligand for the target protein.

Signaling Pathway and Experimental Workflow

This compound is a key component in the synthesis of PROTACs which modulate the Ubiquitin-Proteasome Pathway . This pathway is a major mechanism for protein degradation in eukaryotic cells.

The PROTAC-Mediated Ubiquitin-Proteasome Pathway

PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4][5]

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Workflow for PROTAC Synthesis

The general workflow for synthesizing a PROTAC utilizing this compound involves several key steps, from the initial chemical synthesis to the final biological evaluation.

Caption: General Experimental Workflow for PROTAC Synthesis and Evaluation.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery, particularly for the synthesis of PROTACs. Its straightforward synthesis, coupled with the differential reactivity of its functional groups, allows for the efficient construction of complex bifunctional molecules. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like this piperazine derivative will undoubtedly grow, paving the way for the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to Piperazine Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in modern medicinal chemistry. Its structural simplicity, coupled with the ease of substitution at the nitrogen atoms, provides a versatile platform for the development of a vast array of therapeutic agents. This guide delves into the core aspects of piperazine derivatives, offering a technical overview of their synthesis, physicochemical properties, and diverse applications in research, with a particular focus on their roles as anticancer, antimicrobial, and antipsychotic agents.

Physicochemical Properties and Synthesis

Piperazine derivatives are prized for their favorable physicochemical properties, which often translate to improved pharmacokinetic profiles in drug candidates. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity. This adaptability makes the piperazine moiety a "privileged structure" in drug design.

General Synthesis of N-Aryl Piperazines

A common method for the synthesis of N-aryl piperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol:

-

In a reaction vessel under a dry nitrogen atmosphere, combine the desired aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

-

Add diethylene glycol monomethyl ether as a solvent.

-

Heat the reaction mixture to 150°C for 6-12 hours.

-

After cooling to room temperature, dissolve the mixture in methanol and precipitate the hydrochloride salt by adding diethyl ether.

-

Filter the precipitate and wash with diethyl ether.

-

To obtain the free amine, treat the HCl salt with an aqueous solution of sodium carbonate and extract with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-aryl piperazine. Further purification can be achieved by column chromatography if necessary.[1]

General Synthesis of 1,4-Disubstituted Piperazines

The synthesis of 1,4-disubstituted piperazines can be achieved through various methods, including the dimerization of N-substituted aziridines.

Experimental Protocol:

-

Contact a basic N-substituted aziridine with sulfur dioxide.

-

Introduce a catalytic amount of an iodide ion source (e.g., sodium iodide).

-

The reaction proceeds under mild conditions to yield the 1,4-disubstituted piperazine.[2]

Therapeutic Applications and Quantitative Data

The versatility of the piperazine scaffold has led to its incorporation into a wide range of clinically used drugs and investigational compounds. The following sections highlight key therapeutic areas and provide quantitative data on the activity of selected piperazine derivatives.

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that often involve the inhibition of key signaling pathways in cancer cells, such as those mediated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00 | [3][4] |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung | 1.35 | [3][4] |

| Thiouracil amide derivative | MCF7 | Breast | 18.23 - 100 | [5] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivative | MCF7, BT20, T47D, CAMA-1 | Breast | 0.31 - 120.52 | [5] |

| Phenylpiperazine derivative 3p | A549 | Lung | Nanomolar range | [6] |

| SL10 (phenyl-piperazine group) | - | - | 0.0127 | [7] |

| SL35 (pyrimidinyl-piperazine group) | - | - | 0.0217 | [7] |

| SL14 (fluorophenyl-piperazine group) | - | - | 0.0576 | [7] |

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the development of new therapeutic agents, and piperazine derivatives have shown promise in this area. Their activity has been demonstrated against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Chalcone containing piperazine moiety | Candida albicans | 2.22 | [8] |

| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacteria | 1-5 | [8] |

| Compound 4 | Staphylococcus aureus | 16 | [9] |

| Compound 6c | Staphylococcus aureus | 16 | [9] |

| Compound 6d | Staphylococcus aureus | 16 | [9] |

| Compound 6d | Bacillus subtilis | 16 | [9] |

| Compound 7b | Bacillus subtilis | 16 | [9] |

| Compound 6c | Escherichia coli | 8 | [9] |

| Compound 308 | MRSA | 2 | [10] |

| Compound 327 | MRSA | 2 | [10] |

| Compound 328 | MRSA | 2 | [10] |

| Compound 336 | MRSA | 8 | [10] |

Antipsychotic Activity

Many atypical antipsychotic drugs incorporate a piperazine moiety, which often contributes to their unique receptor binding profiles, particularly at dopamine and serotonin receptors. This can lead to improved efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.

Table 3: Receptor Binding Affinity of Selected Antipsychotic Piperazine Derivatives

| Antipsychotic | Dopamine (D2) Blockade | Histamine (H1) Blockade | Alpha1 Blockade | Muscarinic (M1) Blockade | Reference |

| Aripiprazole | ++++ | ++ | ++ | - | [11] |

| Asenapine | +++ | +++ | +++ | + | [11] |

| Brexpiprazole | +++ | ++ | +++ | - | [11] |

| Cariprazine | ++++ | ++ | ++ | - | [11] |

| Clozapine | + | ++++ | ++++ | ++++ | [11] |

| Iloperidone | +++ | ++ | +++ | - | [11] |

| Lurasidone | +++ | - | ++ | - | [11] |

| Olanzapine | ++ | +++ | + | +++ | [11] |

| Paliperidone | +++ | + | +++ | - | [11] |

| Quetiapine | + | +++ | +++ | + | [11] |

| Risperidone | +++ | + | +++ | - | [11] |

| Ziprasidone | +++ | + | + | - | [11] |

Binding affinity is represented qualitatively: + (weak) to ++++ (strong)

Signaling Pathways and Experimental Workflows

The biological activity of piperazine derivatives is often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

G-Protein Coupled Receptor (GPCR) Signaling

Many piperazine derivatives, particularly those with antipsychotic and other CNS activities, target GPCRs. These receptors are involved in a wide array of physiological processes.

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway activated by a piperazine derivative.

Receptor Tyrosine Kinase (RTK) Signaling

Anticancer piperazine derivatives frequently target RTKs, which play a critical role in cell proliferation, differentiation, and survival.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a piperazine derivative.

Experimental Workflow for In Vitro Anticancer Drug Screening

The evaluation of novel piperazine derivatives as potential anticancer agents typically follows a standardized in vitro screening workflow.

Caption: General experimental workflow for in vitro anticancer drug screening.

Experimental Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the piperazine derivative and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[12]

Experimental Workflow for Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental method for assessing the antimicrobial activity of new compounds.

Caption: Workflow for antimicrobial susceptibility testing to determine the MIC.

Experimental Protocol for Broth Microdilution:

-

Prepare Drug Dilutions: Perform serial twofold dilutions of the piperazine derivative in a 96-well microtiter plate containing broth medium.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Inoculate Plate: Add the microbial inoculum to each well of the microtiter plate.

-

Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

Conclusion

Piperazine and its derivatives continue to be a rich source of inspiration for the discovery and development of new therapeutic agents. Their synthetic tractability and favorable physicochemical properties make them an attractive scaffold for medicinal chemists. The diverse biological activities exhibited by this class of compounds, including potent anticancer, antimicrobial, and antipsychotic effects, underscore their importance in modern drug research. This guide has provided a foundational overview of the key aspects of piperazine derivatives, from their synthesis and biological evaluation to their mechanisms of action. Further exploration of the vast chemical space accessible through piperazine derivatization is certain to yield novel and effective therapies for a wide range of diseases.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors | MDPI [mdpi.com]

- 10. ijcmas.com [ijcmas.com]

- 11. thecarlatreport.com [thecarlatreport.com]

- 12. benchchem.com [benchchem.com]

- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apec.org [apec.org]

An In-depth Technical Guide on Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's background, discovery, and its critical role as a linker component in PROTACs. A detailed, putative experimental protocol for its synthesis is provided, along with its physicochemical properties. Furthermore, this guide elucidates the mechanism of action of PROTACs, which leverage the ubiquitin-proteasome system, through a detailed signaling pathway diagram. Experimental workflows for its synthesis and application are also visualized to provide a clear understanding for research and development purposes.

Introduction and Background

This compound, a bifunctional molecule, has emerged as a valuable synthetic intermediate in medicinal chemistry. Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active compounds, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a cyanomethyl group. The Boc protecting group allows for selective reactions at the secondary amine, making it a versatile precursor for the synthesis of more complex molecules.

While the exact date and original discoverer of this specific compound are not prominently documented in readily available literature, its utility has become increasingly recognized with the advent of PROTAC technology. PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound serves as a crucial component of the linker that connects the target-binding ligand and the E3 ligase ligand. The piperazine moiety can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, which are critical for its therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 77290-31-4 | [1][2] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [1][2] |

| Molecular Weight | 225.29 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. | |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC#N)CC1 | [2] |

| InChI Key | OJUKCGDZZNLDPC-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The following section provides a detailed, representative experimental protocol for this synthesis.

Synthesis of this compound

This procedure describes the nucleophilic substitution reaction between N-Boc-piperazine and a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile.

Reaction Scheme:

Materials:

-

Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

2-Chloroacetonitrile (or 2-Bromoacetonitrile)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Experimental Protocol:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 3.45 (t, J = 5.0 Hz, 4H), 3.40 (s, 2H), 2.50 (t, J = 5.0 Hz, 4H), 1.46 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.7, 117.8, 80.0, 52.5, 49.6, 43.8, 28.4.

-

Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₁H₂₀N₃O₂: 226.1550; found: 226.1552.

Mechanism of Action in PROTACs

This compound itself does not possess a direct pharmacological mechanism of action. Its significance lies in its role as a structural component of PROTACs. PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

The PROTAC molecule acts as a bridge, simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain on the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

Visualizations

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the key steps in the targeted protein degradation process.

References

Spectral data for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a bifunctional organic molecule containing a piperazine ring core. One nitrogen atom of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it less reactive. The other nitrogen atom is substituted with a cyanomethyl group, which can serve as a reactive handle for further chemical modifications. This structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules and as a linker in methodologies like Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 77290-31-4 | [1][2] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [1][2] |

| Molecular Weight | 225.29 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC#N | [2] |

| InChI Key | OJUKCGDZZNLDPC-UHFFFAOYSA-N | [2] |

Spectral Data

Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not explicitly described in the searched scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry principles.

General Synthesis Workflow

The synthesis would logically proceed via the nucleophilic substitution of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) by N-Boc-piperazine.

Note: This is a theoretical pathway. The actual reaction conditions, including the choice of base, solvent, temperature, and reaction time, would require experimental optimization. Purification would likely involve aqueous work-up followed by column chromatography.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of pharmaceutical compounds. The Boc-protected nitrogen allows for selective reactions at the other nitrogen, while the cyanomethyl group can be further elaborated. This compound is listed by suppliers as a PROTAC (Proteolysis Targeting Chimera) linker, indicating its utility in the development of this emerging class of therapeutics designed to induce targeted protein degradation.[1]

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound does not have an intrinsic signaling pathway. Its role is to be incorporated into larger molecules that are designed to interact with specific biological pathways. The logical relationship in its use, particularly in the context of PROTACs, is illustrated below.

References

Technical Guide: ¹H NMR Spectroscopic Analysis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) data for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. This compound, with CAS Number 77290-31-4, is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex molecules, including PROTAC linkers.[1][2] Accurate spectroscopic characterization is crucial for confirming its structure and purity.

Molecular Structure and Predicted ¹H NMR Data

The table below summarizes the predicted ¹H NMR data for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~ 3.45 | t | 4H |

| b | ~ 2.55 | t | 4H |

| c | ~ 3.60 | s | 2H |

| d | ~ 1.46 | s | 9H |

Note: The chemical shifts are predictions and may vary slightly in experimental conditions. The multiplicity of the piperazine ring protons is predicted as triplets (t) due to coupling with adjacent methylene protons. The cyanomethyl and tert-butyl protons are expected to be singlets (s).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H NMR data for organic compounds like this compound.

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The solution is then transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used for the analysis.

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to ensure homogeneity, which is critical for obtaining sharp, well-resolved signals.

-

A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (to improve signal-to-noise ratio)

-

Temperature: 298 K (25 °C)

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to convert it into the frequency domain spectrum.

-

The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline correction is applied to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons contributing to each resonance.

-

The chemical shifts (δ) in parts per million (ppm), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz) are determined for each signal.

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and a typical workflow for the synthesis and characterization of this compound.

Caption: Molecular structure of this compound with predicted ¹H NMR proton assignments.

Caption: A typical workflow for the synthesis and spectroscopic characterization of the target compound.

References

Navigating the Solubility Landscape of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key intermediate in contemporary medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, it details robust experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility parameters in their specific solvent systems. This guide is intended to be an essential resource for scientists working with this compound, facilitating its effective use in research and development.

Introduction to this compound